Cas no 89-60-1 (4-Chloro-3-nitrotoluene)

4-Chloro-3-nitrotoluene structure
4-Chloro-3-nitrotoluene structure
4-Chloro-3-nitrotoluene
89-60-1
C7H6ClNO2
171.581040859222
MFCD00007085
34514
24852766

4-Chloro-3-nitrotoluene Properties

Names and Identifiers

    • 1-Chloro-4-methyl-2-nitrobenzene
    • 4-Chloro-3-nitrotoluene
    • 2-CHLORO-5-METHYLNITROBENZENE
    • 3-NITRO-4-CHLORO TOLUENE
    • 3-nitro-4-chlorotoluol
    • 4,3-Chloronitrotoluene
    • 4-chloro-3-nitro-toluene
    • 4-methyl-2-nitrochlorobenzene
    • M-NITRO-P-CHLOROTOLUENE
    • toluene,4-chloro-3-nitro
    • Toluene,4-chloro-3-nitro- (7CI,8CI)
    • 1-Chloro-2-nitro-4-methylbenzene
    • 2-Chloro-5-methyl-1-nitrobenzene
    • NSC 60721
    • 3-Nitro-4-chlorotoluene
    • DTXSID9058995
    • 1-chloro-4-methyl-2-nitro-benzene
    • SCHEMBL84100
    • 89-60-1
    • 1-chloranyl-4-methyl-2-nitro-benzene
    • 4-chlor-3-nitrotoluen
    • Z393629992
    • CS-W017646
    • F0001-2195
    • AKOS009159380
    • EINECS 201-922-8
    • Benzene, 1-chloro-4-methyl-2-nitro-
    • MFCD00007085
    • Toluene, 4-chloro-3-nitro-
    • W-100369
    • NSC-60721
    • AC-12204
    • A843245
    • EN300-39658
    • DS-14605
    • JF8MPL73NZ
    • NSC60721
    • FT-0618098
    • 4-Chloro-3-nitrotoluene, technical grade
    • 1-Chloro-4-methyl-2-nitrobenzene (ACI)
    • Toluene, 4-chloro-3-nitro- (7CI, 8CI)
    • 4-Chloro-3-nitrotoluene,98%
    • DB-057147
    • NS00002026
    • DTXCID7048663
    • +Expand
    • MFCD00007085
    • NWESJZZPAJGHRZ-UHFFFAOYSA-N
    • 1S/C7H6ClNO2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3
    • [O-][N+](C1C(Cl)=CC=C(C)C=1)=O
    • 511055

Computed Properties

  • 171.00900
  • 0
  • 0
  • 1
  • 171.009
  • 11
  • 157
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 45.8A^2

Experimental Properties

  • 3.07980
  • 45.82000
  • n20/D 1.558(lit.)
  • 260°C(lit.)
  • 7 °C (lit.)
  • Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • Yellow oily liquid.
  • Soluble in alcohol, insoluble in water.
  • 1.297 g/mL at 25 °C(lit.)

4-Chloro-3-nitrotoluene Security Information

4-Chloro-3-nitrotoluene Customs Data

  • 29049085
  • China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

4-Chloro-3-nitrotoluene Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003XB7-10g
1-Chloro-4-methyl-2-nitrobenzene
89-60-1 98%
10g
$5.00 2024-04-20
A2B Chem LLC
AB82339-5g
4-Chloro-3-nitrotoluene
89-60-1 98%
5g
$4.00
Aaron
AR003XJJ-5g
1-Chloro-4-methyl-2-nitrobenzene
89-60-1 97%
5g
$4.00 2024-07-18
abcr
AB114888-100 g
4-Chloro-3-nitrotoluene, 97%; .
89-60-1 97%
100g
€93.60 2023-02-05
Alichem
A013027395-250mg
4-Chloro-3-nitrotoluene
89-60-1 97%
250mg
$480.00 2023-08-31
Ambeed
A280215-5g
1-Chloro-4-methyl-2-nitrobenzene
89-60-1 98%
5g
$5.0
Apollo Scientific
OR4743-100g
4-Chloro-3-nitrotoluene
89-60-1 97%
100g
£50.00 2024-05-25
Chemenu
CM255633-500g
1-Chloro-4-methyl-2-nitrobenzene
89-60-1 95+%
500g
$153
Enamine
EN300-39658-0.05g
1-chloro-4-methyl-2-nitrobenzene
89-60-1 95%
0.05g
$19.0 2023-05-03
eNovation Chemicals LLC
D553766-25g
1-Chloro-4-Methyl-2-nitrobenzene
89-60-1 97%
25g
$218 2022-09-03

4-Chloro-3-nitrotoluene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Urea ,  Nitric acid Solvents: Acetic anhydride
Reference
Nitration of p-chlorotoluene and p-chloroisopropylbenzene
Khan, Iftikhar A.; Manglik, Ajay K.; Sangal, S. K., Journal of the Indian Chemical Society, 1988, 65(6), 415-16

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid ,  Water
Reference
Preparation of 4-halomononitrotoluenes
, Japan, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Acetic anhydride ,  Trifluoroacetic anhydride ,  Nitric acid
1.2 Reagents: Ammonium hydroxide Solvents: Water
Reference
ipso Nitration. XXVIII. Nitration of 4-substituted toluenes: 1,2 adducts
Fischer, Alfred; Fyles, Deborah L.; Henderson, George N.; Mahasay, Sumit Ray, Canadian Journal of Chemistry, 1986, 64(9), 1764-70

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  1.5 h, 80 - 90 °C; 90 °C → 50 °C
1.2 Reagents: Cuprous chloride ;  2.5 h, 50 °C
1.3 Reagents: Sodium nitrite Solvents: Water ;  50 °C; 70 °C
Reference
Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene
Zhao, Haoyu; Xue, Xuming; Jiang, Tao, Jingxi Shiyou Huagong, 2007, 24(1), 39-43

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Cupric chloride ,  Oxygen ,  Silver oxide (Ag2O) Catalysts: 1,10-Phenanthroline Solvents: Dimethyl sulfoxide ;  18 - 36 h, 0.5 MPa, 140 °C
Reference
Dehydroxyalkylative halogenation of C(aryl)-C bonds of aryl alcohols
Liu, Mingyang; Zhang, Zhanrong; Liu, Huizhen; Wu, Tianbin; Han, Buxing, Chemical Communications (Cambridge, 2020, 56(52), 7120-7123

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile ;  1 min, rt
1.2 Reagents: Cupric chloride Solvents: Acetonitrile ,  Ethylene glycol ;  4 min, 82 °C
Reference
Efficient Transposition of the Sandmeyer Reaction from Batch to Continuous Process
D'Attoma, Joseph; Camara, Titi; Brun, Pierre Louis; Robin, Yves; Bostyn, Stephane; et al, Organic Process Research & Development, 2017, 21(1), 44-51

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium chloride ,  Oxygen Catalysts: Cupric acetate ,  2,9-Dimethyl-1,10-phenanthroline ,  Silver sulfate Solvents: Dimethyl sulfoxide ;  20 h, 1 atm, 160 °C
Reference
Inexpensive NaX (X = I, Br, Cl) as a halogen donor in the practical Ag/Cu-mediated decarboxylative halogenation of aryl carboxylic acids under aerobic conditions
Fu, Zhengjiang; Jiang, Ligao; Zuo, Qianming; Li, Zhaojie; Liu, Yanzhu; et al, Organic & Biomolecular Chemistry, 2018, 16(30), 5416-5421

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Cuprous chloride ,  Oxygen Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ;  30 h, 160 °C
Reference
Halogenation and Cyanation of Electron-Deficient Aryl Carboxylic Acids via Cu Mediator as Well as Electron-Rich Ones through Pd Catalyst under Aerobic Conditions
Fu, Zhengjiang; Li, Zhaojie; Song, Yuanyuan; Yang, Ruchun; Liu, Yanzhu; et al, Journal of Organic Chemistry, 2016, 81(7), 2794-2803

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Methanol ,  Water ;  240 s, rt
Reference
Improved Photodecarboxylation Properties in Zinc Photocages Constructed Using m-Nitrophenylacetic Acid Variants
Shigemoto, Austin K.; Bhattacharjee, Avik; Hickey, Erin E.; Boyd, Hallee Jade; McCormick, Theresa M.; et al, ChemPhotoChem, 2022, 6(9),

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid
Reference
Alkaline Soil Degradation and Crop Safety of 5-Substituted Chlorsulfuron Derivatives
Wu, Lei ; Hua, Xue-Wen; Li, Yong-Hong; Wang, Zhong-Wen; Zhou, Sha; et al, Molecules, 2022, 27(10),

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Dichlorotriphenylphosphorane Solvents: Carbon tetrachloride
1.2 120 - 140 °C
Reference
Triphenylphosphine Dichloride
Dormoy, Jean-Robert; Castro, Bertrand, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Nitromethane
Reference
Development of Polymer-Supported Benzotriazole as a Novel Traceless Linker for Solid-Phase Organic Synthesis
Schiemann, Kai; Showalter, H. D. Hollis, Journal of Organic Chemistry, 1999, 64(13), 4972-4975

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Cuprous chloride
Reference
Synthesis of 4-halotoluene-2- and 3-sulfonic acids, and sulfonation mixtures of 4-halotoluenes by the HPLC (high performance liquid chromatography) analysis
Muramoto, Yoshirio; Asakura, Hideyuki; Suzuki, Hitomi, Kinki Daigaku Kogakubu Kenkyu Hokoku, 1991, 25, 73-9

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Cuprous chloride ,  Nitrous acid
Reference
Synthesis of some nitrotoluenesulfonic acids
Asakura, Hideyuki; Muramoto, Yoshihiro, Nippon Kagaku Kaishi, 1977, (11), 1694-7

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Cupric chloride Catalysts: 2-Methyl-2-nitropropane
Reference
Alkyl nitrite-metal halide deamination reactions. 2. Substitutive deamination of arylamines by alkyl nitrites and copper(II) halides. A direct and remarkably efficient conversion of arylamines to aryl halides
Doyle, Michael P.; Siegfried, Bernard; Dellaria, Joseph F. Jr., Journal of Organic Chemistry, 1977, 42(14), 2426-31

4-Chloro-3-nitrotoluene Raw materials

4-Chloro-3-nitrotoluene Preparation Products

4-Chloro-3-nitrotoluene Suppliers

TIAN MEN HENG CHANG HUA GONG Co., Ltd.
Audited Supplier Audited Supplier
(CAS:89-60-1)
LEI JING LI
15102714773
1178380033@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:89-60-1)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:89-60-1)
TANG SI LEI
15026964105
2881489226@qq.com
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier Audited Supplier
(CAS:89-60-1)
XU NV SHI
15221998634
1986399151@qq.com

4-Chloro-3-nitrotoluene Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:89-60-1)4-Chloro-3-nitrotoluene
A10727
99%
500g
180.0
atkchemica
(CAS:89-60-1)4-Chloro-3-nitrotoluene
CL12952
95%+
1g/5g/10g/100g
discuss personally